3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
CAS No.: 38690-81-2
Cat. No.: VC3411951
Molecular Formula: C5H9BrO2S
Molecular Weight: 213.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38690-81-2 |
|---|---|
| Molecular Formula | C5H9BrO2S |
| Molecular Weight | 213.1 g/mol |
| IUPAC Name | 3-bromothiane 1,1-dioxide |
| Standard InChI | InChI=1S/C5H9BrO2S/c6-5-2-1-3-9(7,8)4-5/h5H,1-4H2 |
| Standard InChI Key | RFBOGDDBWJVTLD-UHFFFAOYSA-N |
| SMILES | C1CC(CS(=O)(=O)C1)Br |
| Canonical SMILES | C1CC(CS(=O)(=O)C1)Br |
Introduction
Chemical Properties and Structure
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a brominated derivative of tetrahydrothiopyran dioxide, featuring a bromine atom at the 3-position of the saturated heterocyclic ring. Its molecular structure incorporates both a sulfonyl group and a bromine atom, which contribute to its distinctive chemical behavior.
Basic Identification Parameters
The compound is characterized by the following fundamental chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 38690-81-2 |
| Molecular Formula | C₅H₉BrO₂S |
| Molecular Weight | 213.1 g/mol |
| IUPAC Name | 3-bromothiane 1,1-dioxide |
| Standard InChI | InChI=1S/C5H9BrO2S/c6-5-2-1-3-9(7,8)4-5/h5H,1-4H2 |
| Standard InChIKey | RFBOGDDBWJVTLD-UHFFFAOYSA-N |
| SMILES Notation | C1CC(CS(=O)(=O)C1)Br |
| PubChem Compound ID | 63922873 |
These identification parameters are essential for database searches and chemical inventory management in research settings .
Structural Characteristics
The molecular architecture of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide consists of a six-membered heterocyclic ring with a sulfur atom incorporated into the ring structure. The sulfur atom is oxidized to a sulfone (S(=O)₂), with two oxygen atoms bonded to it in a tetrahedral arrangement. The bromine atom is positioned at the 3-position of the ring, creating an important reactive site for further chemical transformations.
Physical Properties
The physical characteristics of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide are influenced by its molecular structure, particularly the presence of both the sulfonyl group and the bromine atom.
| Property | Specification |
|---|---|
| Purity | ≥97% |
| Storage Temperature | Room temperature |
| Physical State | Solid |
These specifications are important considerations for researchers planning to use this compound in their experimental work .
Synthesis Methods
The preparation of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide involves specific synthetic pathways that rely on established organic chemistry techniques. The synthetic approaches to this compound are of particular interest to organic chemists seeking to prepare derivatives or analogous structures.
General Synthetic Approach
The synthesis of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide typically involves a two-stage process:
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Oxidation of tetrahydrothiopyran derivatives to form the sulfone group
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Selective bromination at the 3-position of the ring system
The oxidation step is crucial for introducing the sulfonyl group (S(=O)₂), which enhances the compound's stability and modifies its reactivity profile. Following oxidation, bromination is performed to introduce the bromine atom at the specific position on the ring.
Applications and Research Findings
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide serves as a valuable intermediate in various chemical processes, with applications spanning multiple scientific disciplines.
Pharmaceutical Applications
In pharmaceutical chemistry, 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide serves as an important building block for the synthesis of biologically active compounds. The presence of both the sulfonyl group and the bromine atom provides opportunities for selective functionalization, allowing medicinal chemists to create complex molecules with specific pharmacological properties.
The sulfone group in particular can establish hydrogen-bonding interactions with protein targets, potentially contributing to the binding affinity of derived pharmaceutical compounds. Meanwhile, the bromine atom offers a reactive site for cross-coupling reactions and other transformations commonly employed in medicinal chemistry.
Materials Science Applications
In materials science, the unique structure of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide makes it suitable for specialized applications. The sulfone moiety can impart specific electronic and mechanical properties to materials, while the bromine functionality allows for further chemical modifications and polymer chain growth.
These structural features may contribute to the development of materials with tailored properties, such as specific thermal stability profiles or electrical conductivity characteristics.
Organic Synthesis Applications
Perhaps the most significant application of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide is as a versatile intermediate in organic synthesis. Its distinct reactivity pattern, influenced by both the sulfonyl group and the bromine atom, makes it valuable for preparing a wide range of derivative compounds.
Key reactions that utilize 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide include:
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Nucleophilic substitution reactions at the bromine position
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Cross-coupling reactions utilizing the carbon-bromine bond
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Transformations involving the sulfone group
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Ring-opening reactions leading to acyclic derivatives
These reactions allow synthetic chemists to access diverse molecular architectures from a single precursor, highlighting the compound's versatility in chemical research.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These hazard statements are accompanied by the GHS07 pictogram, which indicates irritant properties .
Precautionary Measures
To mitigate the risks associated with 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide, specific precautionary measures are recommended:
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These precautions, along with standard laboratory safety protocols, should be observed when handling this compound .
Related Compounds and Comparative Analysis
Understanding 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide in the context of related compounds provides valuable insights into its chemical behavior and potential applications.
Parent Compound: Tetrahydro-2H-thiopyran 1,1-dioxide
The parent compound, tetrahydro-2H-thiopyran 1,1-dioxide (also known as thiane 1,1-dioxide or pentamethylene sulfone), lacks the bromine substituent but retains the basic heterocyclic structure with the sulfone group. Its chemical properties include:
| Property | Value |
|---|---|
| CAS Number | 4988-33-4 |
| Molecular Formula | C₅H₁₀O₂S |
| Molecular Weight | 134.197 g/mol |
| Alternative Names | Pentamethylene sulfone; Thiacyclohexane dioxide; Thiacyclohexane 1,1-dioxide |
| Ionization Energy | 10.24 eV (Vertical value) |
Comparing the parent compound with 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide highlights the significant impact of the bromine substitution on reactivity and applications .
Other Related Derivatives
Several other compounds share structural similarities with 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide, each with distinct properties and applications. These include derivatives with different halogen substitutions or alternative positions of substitution on the ring system.
Understanding the relationships between these compounds allows chemists to make informed decisions when selecting reagents for specific synthetic applications or when designing new compounds with targeted properties.
Future Research Directions
Research involving 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide continues to evolve, with several promising avenues for future investigation.
Synthetic Methodology Development
Opportunities exist for developing improved synthetic methods for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide and its derivatives. These might include more environmentally friendly approaches, stereoselective synthesis techniques, or methods that enable more precise control over substitution patterns.
Medicinal Chemistry Applications
Further exploration of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide in medicinal chemistry could reveal new pharmaceutical applications. The compound's unique structural features make it a promising scaffold for drug discovery efforts, particularly in areas where sulfone-containing compounds have shown therapeutic potential.
Materials Science Innovations
In materials science, deeper investigation of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide and its derivatives could lead to the development of novel materials with specialized properties. The compound's functional groups and reactivity offer numerous possibilities for creating materials with tailored characteristics.
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